Product packaging for 14-Hydroxytetradecanoic acid(Cat. No.:CAS No. 17278-74-9)

14-Hydroxytetradecanoic acid

Cat. No.: B172591
CAS No.: 17278-74-9
M. Wt: 244.37 g/mol
InChI Key: JOSXCARTDOQGLV-UHFFFAOYSA-N
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Description

14-Hydroxytetradecanoic acid, also known as ω-hydroxymyristic acid, is a saturated hydroxy fatty acid (HFA) where the hydroxyl group is located at the terminal carbon (omega position) of a 14-carbon chain . This specific structure makes it a valuable building block in scientific research, particularly in the study and synthesis of polyhydroxyalkanoates (PHAs)—biodegradable polyesters produced by various bacteria as intracellular inclusions that act as a carbon and energy reserve . These microbial polymers are of significant industrial interest as a source of biodegradable plastics with elastomer properties, offering a potential substitute for petroleum-derived commodities . In the field of lipid biology, hydroxylated fatty acids like this compound are fundamental components of more complex lipids. They are important building blocks of sphingolipids in mammals, which are crucial constituents of nervous tissue and play roles in cellular processes, with their dysregulation linked to neurodegeneration . Furthermore, in environmental and geological science, this compound serves as a potential biomarker; its presence and abundance, along with isomers of dihydroxyhexadecanoic acid, can help distinguish between leaf-derived lipids from different plant families in soils and sediments . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B172591 14-Hydroxytetradecanoic acid CAS No. 17278-74-9

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

14-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSXCARTDOQGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169396
Record name Tetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17278-74-9
Record name 14-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17278-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 14-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Natural Distribution of 14 Hydroxytetradecanoic Acid

Presence in Eukaryotic Organisms

14-Hydroxytetradecanoic acid is a known constituent of plant biopolymers like cutin, a waxy polyester (B1180765) that is a primary component of the plant cuticle. wikipedia.org The cuticle serves as a protective barrier against environmental stresses. gerli.com

The compound has been specifically identified in several plant species. It is a documented component of the stem cutin of Pinus radiata (Monterey pine). nih.govwikidata.org More broadly, the abundance of this compound, along with other hydroxylated fatty acids, can be used to distinguish between the leaves of angiosperm (flowering plants) and various gymnosperm (non-flowering seed plants) families. gerli.comgerli.com As such, these hydroxylated fatty acids from leaf lipids have been suggested for use as plant biomarkers in soils and sediments. gerli.comgerli.com Plant metabolites, by definition, include any eukaryotic metabolite produced by plants, including flowering plants, conifers, and other gymnosperms. ebi.ac.uk

Table 1: Documented Plant Sources of this compound

Plant Group/Species Finding Reference(s)
Pinus radiata Found as a constituent acid in stem cutin. nih.govwikidata.org
Gymnosperms Abundance of this acid in leaf lipids can help differentiate from angiosperms. gerli.comgerli.com
Angiosperms Abundance of this acid in leaf lipids can help differentiate from gymnosperms. gerli.comgerli.com

While certain hydroxy fatty acids are crucial signaling molecules in the symbiotic relationship between plants and arbuscular mycorrhizal fungi (AMF), the specific role of the 14-hydroxy isomer is not as clearly defined in the available research as that of its positional isomers.

Research into the chemical signals that mediate the interaction between host plant roots and AMF has identified several hydroxy fatty acids. nih.govoup.com For instance, compounds tentatively identified as 2-hydroxy fatty acids have been found in carrot root exudates and are recognized by certain AMF species. nih.govoup.comnih.gov However, the literature prominently features the signaling capabilities of other isomers, such as 2-hydroxytetradecanoic acid, rather than the 14-hydroxy isomer, in the context of AMF development. nih.govoup.com

Studies on the AM fungus Gigaspora gigantea have shown that specific hydroxy fatty acids can stimulate hyphal growth and branching. nih.govresearchgate.netroyalsocietypublishing.org Notably, 2-hydroxytetradecanoic acid (2-OH-TDA) was found to induce multiple lateral branches along the primary germ tubes, a response similar to that observed when the fungus grows toward cultured carrot roots. nih.gov This suggests that certain hydroxy fatty acids act as signals from the host root, encouraging the fungus to proliferate in its vicinity. oup.com

The response of AMF to hydroxy fatty acids is highly specific to the molecule's structure, particularly the position of the hydroxyl group and the length of the carbon chain. nih.govnih.govresearchgate.net

Research on Gigaspora gigantea has demonstrated this specificity. nih.gov While 2-hydroxytetradecanoic acid and, to a lesser extent, 2-hydroxydodecanoic acid stimulated a hyphal growth response at nanomolar concentrations, other related compounds did not. nih.govnih.gov For example, 2-hydroxydecanoic acid and 2-hydroxyhexadecanoic acid failed to elicit a response, indicating the importance of the fatty acid chain length. nih.govnih.gov Crucially, the position of the hydroxyl group was found to be critical; 3-hydroxytetradecanoic acid had no effect on hyphal growth, in stark contrast to the activity of 2-hydroxytetradecanoic acid. nih.govnih.govresearchgate.net This structure-specific recognition suggests a receptor-mediated mechanism in the fungus. nih.govoup.com

Interestingly, this response is also species-specific. The AM fungus Rhizophagus irregularis (formerly Glomus intraradices) did not show a morphological response to 2-hydroxytetradecanoic acid. nih.govroyalsocietypublishing.org

**Table 2: Effect of Hydroxy Fatty Acid Structure on Hyphal Growth of *Gigaspora gigantea***

Compound Carbon Chain Length Hydroxyl Position Effect on Hyphal Growth Reference(s)
2-Hydroxytetradecanoic acid (2-OH-TDA) 14 2 Stimulated growth and branching nih.govnih.gov
3-Hydroxytetradecanoic acid (3-OH-TDA) 14 3 No effect nih.govnih.gov
2-Hydroxydodecanoic acid (2-OH-DDA) 12 2 Slight stimulation of growth nih.govnih.gov
2-Hydroxydecanoic acid (2-OH-DA) 10 2 No effect nih.govnih.gov
2-Hydroxyhexadecanoic acid (2-OH-HDA) 16 2 No effect nih.govnih.gov

Fungal Occurrence and Ecological Roles

Hyphal Growth and Branching Stimulation

Microbial Production and Secretion

This compound can be synthesized by various microorganisms, often through fermentation processes utilizing native or genetically engineered strains.

One method involves the use of the yeast Torulopsis apicola. cdnsciencepub.com When this yeast ferments C-14 compounds, it can produce both 13-hydroxy- and 14-hydroxytetradecanoic acids through direct hydroxylation of the carbon chain. cdnsciencepub.com

Biotechnological approaches using genetically modified organisms are also employed. smolecule.com Engineered strains of Candida tropicalis have been developed to produce ω-hydroxy fatty acids, including this compound. vulcanchem.comwikipedia.org Furthermore, a patent describes the creation of recombinant microorganisms that express a modified ω-hydroxylase enzyme to efficiently catalyze the hydroxylation at the terminal (ω) position of hydrocarbon chains, leading to the production of compounds like this compound. google.com

Table 3: Microbial Sources for the Production of this compound

Microbial Source Production Method Key Enzyme/Process Reference(s)
Torulopsis apicola Fermentation of C-14 compounds Direct hydroxylation cdnsciencepub.com
**Engineered *Candida tropicalis*** Fermentation Engineered metabolic pathway vulcanchem.comwikipedia.org
Recombinant Microorganism Fermentation from renewable feedstock Modified ω-hydroxylase (cytochrome P450) google.com

Bacterial Isolates (e.g., Lactobacillus plantarum, Torulopsis apicola)

Research has identified the presence of hydroxylated fatty acids in various bacterial species.

Lactobacillus plantarum , a versatile lactic acid bacterium, has been shown to produce a range of antifungal 3-hydroxy fatty acids. nih.govresearchgate.netasm.org Specifically, the MiLAB 14 strain of L. plantarum produces 3-(R)-hydroxytetradecanoic acid, along with other hydroxylated fatty acids like 3-(R)-hydroxydecanoic acid and 3-(R)-hydroxydodecanoic acid. nih.govresearchgate.netasm.orgcapes.gov.brslu.se The production of these compounds by the bacterium is linked to its growth phase. nih.govresearchgate.netasm.org

The yeast-like microorganism Torulopsis apicola (now classified as Candida apicola) is another notable producer of hydroxylated fatty acids. researchgate.net When fermenting C-14 compounds, T. apicola can produce 13-hydroxy- and 14-hydroxytetradecanoic acids through direct hydroxylation. researchgate.netcdnsciencepub.comcdnsciencepub.com This process occurs alongside chain lengthening reactions that result in other hydroxy fatty acids. cdnsciencepub.comcdnsciencepub.com

Table 1: Occurrence of this compound in Bacterial Isolates

Bacterial IsolateSpecific Compound(s)Key Findings
Lactobacillus plantarum MiLAB 143-(R)-Hydroxytetradecanoic acidProduces a variety of antifungal 3-hydroxy fatty acids. nih.govresearchgate.netasm.orgcapes.gov.brslu.se
Torulopsis apicola13-hydroxy- and 14-hydroxytetradecanoic acidsProduces these compounds via direct hydroxylation of C-14 substrates. researchgate.netcdnsciencepub.comcdnsciencepub.com

Yeast Strains (e.g.,Candida tropicalis)

Certain yeast strains are proficient in the production of omega-hydroxy fatty acids.

Candida tropicalis is a well-studied yeast for its ability to convert fatty acids into dicarboxylic acids through the ω-oxidation pathway. nih.govgoogle.com This pathway involves the terminal hydroxylation of a fatty acid, creating an ω-hydroxy fatty acid as an intermediate. nih.gov Engineered strains of C. tropicalis have been developed to enhance the production of specific ω-hydroxy fatty acids. For instance, a genetically modified strain has been reported to produce high levels of methyl ω-hydroxytetradecanoate, which can then be converted to this compound. vulcanchem.comresearchgate.netnih.gov This biotechnological approach offers a more selective production method compared to chemical synthesis. researchgate.net

Table 2: Production of this compound in Yeast Strains

Yeast StrainProduction MethodResulting Product
Candida tropicalis (engineered)Microbial fermentation/biotransformationMethyl ω-hydroxytetradecanoate (precursor to this compound). vulcanchem.comresearchgate.netnih.gov

Biosurfactant Components (e.g., Sophorolipids)

This compound can be a constituent of biosurfactants, which are surface-active compounds produced by microorganisms. frontiersin.org

Sophorolipids are a class of glycolipid biosurfactants produced predominantly by yeasts from the Starmerella and Rhodotorula clades. frontiersin.org These molecules consist of a sophorose sugar head group linked to a long-chain hydroxy fatty acid. researchgate.netcsic.es The fatty acid component can vary in chain length and degree of saturation. While 17-hydroxyoctadecanoic and 17-hydroxyoctadecenoic acids are common fatty acid components in sophorolipids produced by yeasts like Torulopsis bombicola (formerly Torulopsis apicola), the specific fatty acid incorporated can depend on the substrate provided during fermentation. researchgate.netresearchgate.netasm.org For instance, when C-14 compounds are used as substrates, this compound can be incorporated into the sophorolipid (B1247395) structure. cdnsciencepub.comresearchgate.net The production of sophorolipids is a key mechanism for some yeasts to utilize water-insoluble alkanes. asm.org

Table 3: this compound as a Biosurfactant Component

BiosurfactantProducing Organism(s)Role of this compound
SophorolipidsYeasts (e.g., Torulopsis apicola, Candida bombicola)Can be the hydroxylated fatty acid tail of the glycolipid, especially when C-14 substrates are provided for fermentation. cdnsciencepub.comresearchgate.net

Biosynthesis and Metabolic Pathways

Enzymatic Hydroxylation of Fatty Acidsgoogle.comnih.gov

The introduction of a hydroxyl group onto a fatty acid chain is a chemically challenging reaction that is efficiently catalyzed by a class of enzymes known as hydroxylases.

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a crucial role in the metabolism of a wide array of compounds, including fatty acids. wikipedia.orgbiomolther.org Specifically, members of the CYP4, CYP52, and CYP153 families are known to catalyze the ω-hydroxylation of fatty acids. frontiersin.orgd-nb.infonih.gov This reaction involves the addition of a hydroxyl group to the terminal (ω) carbon atom of the fatty acid chain. wikipedia.org

CYP153A: This family of P450 enzymes, found in bacteria, exhibits a high degree of regioselectivity for the terminal carbon of alkanes and fatty acids. nih.govrsc.org For instance, CYP153A from Marinobacter aquaeolei has been identified as a fatty acid ω-hydroxylase with a broad substrate range, and engineering efforts have led to mutants with significantly increased activity towards fatty acids. rsc.orgrsc.orgresearchgate.net These enzymes are part of a three-component system requiring a ferredoxin and a ferredoxin reductase to transfer electrons from NAD(P)H for the catalytic cycle. mdpi.com

ω-specific P450s: Many P450s exhibit a preference for the ω-position of fatty acids. For example, enzymes from the CYP4A subfamily are major players in the ω-hydroxylation of medium-chain fatty acids in mammals. medsciencegroup.comuniprot.orguniprot.org In yeasts like Candida tropicalis, CYP52 family enzymes are responsible for the terminal hydroxylation of n-alkanes and fatty acids, which is the rate-limiting step in the ω-oxidation pathway. google.comd-nb.inforesearchgate.net This pathway ultimately leads to the formation of dicarboxylic acids, with the ω-hydroxy fatty acid as a key intermediate. google.comresearchgate.netgoogle.com

The broader category of hydroxylase enzymes encompasses the P450 monooxygenases and other enzymes capable of introducing hydroxyl groups. researchgate.net Fatty acid hydroxylases can be categorized based on the position of hydroxylation, such as ω-hydroxylases and in-chain hydroxylases. researchgate.net The enzymatic hydroxylation of fatty acids is a key step in various metabolic pathways and is essential for the production of a diverse range of bioactive lipids. wikipedia.orgfrontiersin.org In the context of 14-hydroxytetradecanoic acid synthesis, ω-hydroxylases are of primary importance. smolecule.com

The precise control over the position (regioselectivity) and stereochemistry (enantioselectivity) of the hydroxylation reaction is a hallmark of enzymatic catalysis. nih.gov

Regioselectivity: The active site architecture of P450 enzymes plays a critical role in determining where the hydroxylation occurs on the fatty acid chain. nih.govbiomolther.org Narrow substrate channels can force the terminal carbon of the fatty acid into close proximity with the heme iron, leading to specific ω-hydroxylation. biomolther.org While some enzymes, like those in the CYP153A family, show high specificity for the ω-position, others may produce a mixture of ω- and (ω-1)-hydroxylated products. nih.govrsc.org For instance, CYP153A from Marinobacter aquaeolei is highly ω-regioselective, whereas CYP153A16 can also produce (ω-1)-hydroxy fatty acids. rsc.org

Enantioselectivity: While the terminal carbon of this compound is not a chiral center, the principles of enantioselectivity are crucial when hydroxylation occurs at other positions along the carbon chain. Studies on enzymes like human CYP2E1 have shown that the positioning of the substrate within the active site determines the stereochemical outcome of the hydroxylation. nih.govacs.org

Hydroxylase Enzymes

Microbial Metabolic Engineering for Enhanced Productionnih.govacs.orgillinois.edu

The inherent catalytic capabilities of microorganisms can be harnessed and improved through genetic modification to create efficient cell factories for the production of valuable chemicals like this compound. osti.govfrontiersin.org

Candida tropicalis : This yeast species is naturally capable of converting fatty acids to α,ω-dicarboxylic acids via the ω-oxidation pathway. google.comgoogle.com A key strategy to enhance the production of ω-hydroxy fatty acids is to block the subsequent oxidation steps. This has been achieved by disrupting the genes encoding enzymes like fatty alcohol oxidase and fatty aldehyde dehydrogenase. google.com Furthermore, to prevent the degradation of the fatty acid substrate and product, the β-oxidation pathway is often blocked by deleting genes such as POX4 and POX5, which encode acyl-CoA oxidases. google.comresearchgate.netgoogle.com Overexpression of the rate-limiting ω-hydroxylase, a cytochrome P450 enzyme, can further boost productivity. nih.gov Through such engineering, a Candida tropicalis strain was developed that could produce over 150 g/L of this compound. researchgate.net

Saccharomyces cerevisiae : This well-established industrial yeast has also been engineered for the production of hydroxy fatty acids. illinois.eduacs.orgnih.gov A common approach involves disrupting genes involved in fatty acid degradation, such as the acyl-CoA synthetases FAA1 and FAA4, and the fatty acyl-CoA oxidase POX1, to increase the intracellular pool of free fatty acids. acs.org Subsequently, a suitable cytochrome P450 monooxygenase, such as CYP52M1 from Starmerella bombicola, can be introduced to convert these fatty acids into their hydroxylated forms. acs.org

The choice of substrate is a critical factor in microbial fermentation processes. Methyl myristate, the methyl ester of myristic acid, has been successfully used as a substrate for the production of this compound in engineered Candida tropicalis. researchgate.netosti.govgoogle.com The ester form can be more readily taken up by the cells and then hydrolyzed intracellularly to release myristic acid for subsequent hydroxylation. Fermentation processes using methyl myristate have demonstrated high product titers, highlighting its suitability as a precursor. researchgate.netnih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme FamilySpecific ExampleOrganism SourceRole in Pathway
Cytochrome P450CYP153AMarinobacter aquaeoleiω-hydroxylation of fatty acids
Cytochrome P450CYP52 FamilyCandida tropicalisTerminal hydroxylation of alkanes and fatty acids
Cytochrome P450CYP4A FamilyMammalsω-hydroxylation of medium-chain fatty acids

Table 2: Engineered Microorganisms for this compound Production

MicroorganismGenetic ModificationsSubstrateReported Product Titer
Candida tropicalisDisruption of β-oxidation (POX4, POX5), disruption of further ω-oxidation steps, overexpression of ω-hydroxylaseMethyl Myristate>150 g/L
Saccharomyces cerevisiaeDisruption of fatty acid degradation (FAA1, FAA4, POX1), expression of heterologous P450 (e.g., CYP52M1)Glucose (de novo)347 ± 9.2 mg/L (total ω-HFAs)

Optimization of Fermentation Processes

The production of this compound and other hydroxy fatty acids through microbial fermentation is an area of active research, offering a more environmentally friendly alternative to chemical synthesis. google.com Various strategies have been employed to optimize the yield of these valuable compounds in engineered microorganisms like Escherichia coli and yeast. google.commdpi.com

One key aspect of optimization involves metabolic engineering to enhance the flux through the fatty acid biosynthetic pathway. google.com This can be achieved by overexpressing crucial enzymes such as acetyl-CoA carboxylase and thioesterase. google.commdpi.com Additionally, blocking competing metabolic pathways, like the β-oxidation cycle responsible for fatty acid degradation, is a critical step. frontiersin.org Deleting key genes in the β-oxidation pathway, such as fadD and fadE, has been shown to significantly increase the accumulation of hydroxy fatty acids. frontiersin.org

Another optimization strategy focuses on improving the transport of fatty acid substrates into the microbial cells. The co-expression of transporter proteins, such as AlkL from Pseudomonas putida GPo1, can enhance the uptake of fatty acids, leading to higher product yields. frontiersin.orgnih.gov Furthermore, optimizing fermentation conditions such as temperature, pH, and nutrient levels is crucial for maximizing production. nih.govmdpi.com For instance, a fed-batch culture strategy, where nutrients are supplied during the fermentation process, has been used to achieve high yields of sophorolipids, which contain hydroxy fatty acids. researchgate.net

The choice of substrate also plays a role in the efficiency of the fermentation process. While glucose is a common carbon source for the de novo synthesis of fatty acids, some processes utilize fatty acids or their esters as precursors for hydroxylation. google.commdpi.comfrontiersin.org The table below summarizes some of the strategies used to optimize the fermentation-based production of hydroxy fatty acids.

Optimization StrategyApproachExample Organism/System
Metabolic Engineering Overexpression of fatty acid synthesis enzymes, deletion of competing pathway genes (e.g., β-oxidation). mdpi.comfrontiersin.orgEscherichia coli mdpi.comfrontiersin.org
Enhanced Substrate Uptake Co-expression of outer membrane transporter proteins (e.g., AlkL). frontiersin.orgnih.govEscherichia coli nih.gov
Process Optimization Control of fermentation parameters (pH, temperature, nutrient feed). nih.govmdpi.comCandida bombicola researchgate.net
Substrate Selection Use of renewable feedstocks like glucose or fatty acids. google.comfrontiersin.orgSaccharomyces cerevisiae frontiersin.org

Interaction with Lipid Metabolism Pathways

As a fatty acid derivative, this compound is involved in various aspects of lipid metabolism. smolecule.com Its structure, featuring a hydroxyl group at the omega (ω) carbon, allows it to be integrated into complex lipids and also marks it for specific metabolic degradation pathways. nih.govebi.ac.uk

Integration into Cellular Lipids

Research indicates that hydroxy fatty acids, including this compound, can be incorporated into various cellular lipids. gerli.comatamanchemicals.com One notable example is their presence in the structure of lipid A, a component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. hmdb.ca In some bacteria, (R)-3-hydroxytetradecanoic acid is a common constituent of lipid A. hmdb.ca

Omega-hydroxy fatty acids are also key components of cutin, a waxy polymer that forms the cuticle of plants, providing a protective barrier. wikipedia.org While specific research on the direct incorporation of this compound into the lipids of higher organisms is less detailed, the general behavior of hydroxy fatty acids suggests their potential to be esterified into more complex lipid structures like phospholipids (B1166683) and triglycerides. gerli.com The presence of a hydroxyl group provides an additional site for esterification, potentially leading to the formation of specialized lipids such as estolides, which are found in the secretions of human meibomian glands. gerli.com However, some studies have shown that certain hydroxy fatty acids, like 10-hydroxyoctadecanoic acid, are not significantly incorporated into cellular lipids in macrophages, but are instead rapidly metabolized. nih.gov

Potential for Beta-Oxidation

The primary catabolic pathway for fatty acids is β-oxidation. However, the presence of a hydroxyl group on the carbon chain can influence how the fatty acid is metabolized. Omega-hydroxy fatty acids can undergo oxidation at the ω-carbon, a process known as ω-oxidation. wikipedia.org This pathway serves as an alternative to β-oxidation, especially when β-oxidation is impaired. wikipedia.org

The ω-oxidation process involves the sequential oxidation of the terminal hydroxyl group to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid. wikipedia.org This dicarboxylic acid can then be shortened from either end via the β-oxidation pathway. wikipedia.orgresearchgate.net Therefore, this compound can be converted to tetradecanedioic acid, which is then further degraded. researchgate.net

While β-oxidation is the main route for fatty acid breakdown, studies on other hydroxy fatty acids, such as 12-hydroxyeicosatetraenoic acid (12-HETE), have shown that they can be directly metabolized through β-oxidation in peroxisomes. nih.gov This process leads to the release of shortened hydroxy fatty acid fragments. nih.govnih.gov The degradation of 10-hydroxyoctadecanoic acid via β-oxidation has also been observed in macrophages. nih.gov It is plausible that this compound can also be a substrate for β-oxidation, leading to its breakdown and the generation of energy. The table below outlines the key enzymes and products in the initial steps of ω-oxidation.

StepEnzymeProduct
Hydroxylation Cytochrome P450 monooxygenase wikipedia.orgω-hydroxy fatty acid wikipedia.org
Oxidation to Aldehyde Alcohol dehydrogenase wikipedia.orgω-aldehydo fatty acid wikipedia.org
Oxidation to Carboxylic Acid Aldehyde dehydrogenase wikipedia.orgα,ω-dicarboxylic acid wikipedia.org

Role in Lipid Signaling Pathways

Hydroxy fatty acids are increasingly being recognized for their roles as signaling molecules, participating in various cellular communication processes. smolecule.comcas.cz They can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. nih.gov For example, 10-hydroxyoctadecanoic acid, produced by the bacterium Staphylococcus aureus, has been shown to activate PPARα in macrophages, influencing the host's immune response. nih.gov

The structural similarity of this compound to other bioactive lipids suggests its potential involvement in signaling pathways. smolecule.com In some fungi, specific hydroxy fatty acids have been found to act as signals that stimulate hyphal growth and branching, indicating a role in developmental processes. researchgate.net For instance, 2-hydroxytetradecanoic acid can induce hyphal branching in certain arbuscular mycorrhizal fungi. researchgate.net Additionally, 3-hydroxy fatty acids produced by Lactobacillus plantarum have been shown to have antifungal activity, suggesting a role in microbial interactions. asm.org

While direct evidence for the signaling roles of this compound is still emerging, its classification as a hydroxy fatty acid places it within a class of molecules known to participate in complex signaling networks that regulate metabolism, inflammation, and intercellular communication. smolecule.comcas.czgerli.com

Biological Activities and Cellular Mechanisms

Antimicrobial Properties

14-Hydroxytetradecanoic acid has demonstrated notable antimicrobial capabilities, showing effectiveness against a variety of pathogens. smolecule.com This activity is a key area of research for its potential applications.

The compound exhibits significant antifungal properties against several fungal species. mdpi.comresearchgate.net

Studies have shown that 3-hydroxy fatty acids, including 3-hydroxytetradecanoic acid produced by Lactobacillus plantarum MiLAB 14, can inhibit the growth of various molds and yeasts. researchgate.netslu.se The minimum inhibitory concentrations (MICs) for these racemic mixtures of saturated 3-hydroxy fatty acids were found to be between 10 and 100 µg/ml. researchgate.net Research on other fatty acids, such as certain medium-chain saturated fatty acids, has demonstrated inhibition of Candida albicans biofilm formation by 75% at a concentration of 2 µg/mL. nih.gov While not specific to this compound, this highlights the potential of fatty acids to interfere with biofilm development. nih.govnih.gov In some cases, metabolites like (R)-3-hydroxytetradecanoic acid have been observed to reverse the farnesol-induced inhibition of biofilm formation in C. albicans, indicating complex interactions within fungal quorum-sensing systems. nih.govresearchgate.net

Inhibitory Effects of 3-Hydroxy Fatty Acids on Fungal Growth

Fungal SpeciesCompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Various molds and yeastsRacemic mixtures of saturated 3-hydroxy fatty acids10 - 100 researchgate.net
Aspergillus fumigatus, Aspergillus nidulans, Kluyveromyces marxianus, Penicillium commune, Penicillium roqueforti, Pichia anomala, Rhodotorula mucilaginosaRacemic forms of 3-OH fatty acids (including 3-(R)-hydroxytetradecanoic acid)10 - >100 mdpi.comslu.se

The antifungal mechanism of some fatty acids involves interaction with the fungal cell membrane. researchgate.net A proposed mechanism for certain hydroxy fatty acids is related to the ergosterol (B1671047) content of the cytoplasmic membrane. nih.gov Fungi that are more sensitive to these acids tend to have lower levels of ergosterol. nih.gov Ergosterol is a vital component of the fungal plasma membrane, and its disruption can lead to cell death. nih.gov While direct evidence for this compound's interaction with ergosterol is not extensively detailed, the activity of other fatty acids provides a model. For instance, myristic acid has been shown to target proteins involved in ergosterol synthesis in C. albicans. researchgate.net The disruption of ergosterol synthesis or function can lead to increased membrane permeability and ultimately, cell lysis. nih.govd-nb.info

Another potential antifungal mechanism of fatty acids and their analogs is the inhibition of N-myristoyltransferase (NMT). mdpi.com NMT is an essential enzyme in fungi that catalyzes the attachment of myristic acid to the N-terminal glycine (B1666218) of various proteins. researchgate.netpatsnap.comgenecards.org This process, known as N-myristoylation, is critical for protein function, membrane targeting, and signal transduction. mdpi.compatsnap.com Myristic acid analogs can compete with myristic acid for binding to NMT, disrupting the myristoylation of key proteins and leading to the inhibition of fungal growth. mdpi.com For example, 2-hydroxytetradecanoic acid is known to be an inhibitor of protein myristoylation. genecards.orgsigmaaldrich.com

This compound is a component of lipid A, the endotoxic center of lipopolysaccharide (LPS) in most Gram-negative bacteria. nih.gov Specifically, 3-hydroxy fatty acids, most commonly 3-hydroxytetradecanoic acid, are typically attached to the amino and hydroxy groups of the glucosamine (B1671600) disaccharide backbone of lipid A. nih.gov While this compound is an integral part of the bacterial structure, certain fatty acids have also been shown to possess antibacterial properties. For example, myristic acid (tetradecanoic acid) has demonstrated anti-virulence activity against Pseudomonas aeruginosa by reducing the production of virulence factors like pyocyanin (B1662382) and inhibiting swarming motility. frontiersin.org However, the direct antibacterial activity of this compound as an external agent is an area that requires more specific investigation. Some bacteria have mechanisms to incorporate external fatty acids into their membranes. biorxiv.org

Antifungal Activity

Interaction with Ergosterol and Cell Membrane Disruption

Influence on Cell Membrane Properties and Function

The structure of this compound suggests it can influence the fluidity and function of cell membranes. smolecule.com As a fatty acid, it can be incorporated into the lipid bilayer, which is primarily composed of glycerophospholipids, sphingolipids, and sterols. uvigo.esmdpi.com The length and saturation of fatty acid chains are key determinants of membrane fluidity and thickness. uvigo.es The presence of a hydroxyl group on the fatty acid chain can alter its interaction with other membrane lipids and proteins, potentially affecting membrane organization and the function of membrane-bound proteins. uvigo.esmdpi.com For instance, (R)-3-hydroxytetradecanoic acid has been identified in cellular membranes in the human metabolome. nih.gov

Membrane Fluidity Modulation

The chemical structure of fatty acids is a key determinant of their interaction with cellular membranes and, consequently, their influence on membrane properties. mdpi.com this compound, with its 14-carbon aliphatic chain and a terminal hydroxyl group, possesses a unique structure that may affect the fluidity and function of cell membranes. smolecule.com This influence on membrane characteristics can, in turn, have a significant impact on various cellular processes. smolecule.com The presence of such modified fatty acids within the lipid bilayer can alter packing and molecular motion, which is considered important for maintaining membrane fluidity. asm.org

Interaction with Lipopolysaccharides (LPS)

Hydroxylated fatty acids are integral structural components of lipopolysaccharides (LPS), the major endotoxin (B1171834) of Gram-negative bacteria. Specifically, the 3-hydroxy isomer, 3-hydroxytetradecanoic acid, is a well-documented and characteristic component of Lipid A, the bioactive center of LPS. In bacteria such as Escherichia coli, Lipid A contains four moles of 3-hydroxytetradecanoic acid. psu.edu Similarly, in Fusobacterium nucleatum, D-3-hydroxytetradecanoic acid is found acylating the glucosamine disaccharide backbone of Lipid A. asm.org

The Lipid A of Bordetella species also contains hydroxytetradecanoic acid in amide linkages to the core disaccharide. lpsbiosciences.com While the role of the 3-hydroxy isomer is well-established, the specific function of this compound in direct structural integration with LPS is less defined in available research. However, the general importance of hydroxylated fatty acids in the structure and function of LPS is unequivocally critical for the endotoxic activity of these molecules.

Modulation of Cellular Signaling Pathways

Protein Binding and Metabolic Pathway Influence

This compound participates in cellular signaling and metabolic pathways through specific protein interactions. In bacteria like E. coli, fatty acids are converted to acyl-CoA esters by the enzyme FadD. google.com These esters, including the derivative of this compound, can then bind to the transcription factor FadR. google.com This binding event regulates the expression of fad genes, which encode proteins responsible for fatty acid transport and metabolism. google.com

The biosynthesis and modification of this compound itself are governed by specific enzymes. Its production can be achieved in recombinant microorganisms through the expression of ω-hydroxylases, such as cytochrome P450 monooxygenases, which catalyze the terminal hydroxylation of tetradecanoic acid (myristic acid). google.com Subsequent metabolic steps can be catalyzed by enzymes like alcohol dehydrogenase. google.com Research indicates that as a fatty acid derivative, it may play a significant role in broader lipid metabolism and cellular signaling. smolecule.com

ProteinOrganism/SystemRole/InteractionReference
FadRE. coliTranscription factor that binds acyl-CoA esters of fatty acids to regulate gene expression. google.com
FadDE. coliMediates the formation of acyl-CoA esters from fatty acids. google.com
ω-hydroxylase (Cytochrome P450)Recombinant MicroorganismsEnzyme that catalyzes the synthesis of this compound from tetradecanoic acid. google.com

Cellular Uptake Mechanisms

The transport of fatty acids across the cell membrane is a critical first step for their metabolic utilization. In bacteria, this process is facilitated by specific transport systems. The fatty acid transport protein FadL is a key component that mediates the transport of exogenous fatty acids, such as this compound, into the bacterial cytoplasm. google.com Once inside, the fatty acid is activated by FadD to its acyl-CoA ester, trapping it within the cell for subsequent metabolic processing. google.com Investigations into these cellular uptake mechanisms suggest potential applications for developing novel delivery systems. smolecule.com

Immunomodulatory Effects

Induction of Mediator and Immunomodulating Activities

Fatty acids and their derivatives are potent modulators of the immune system, capable of initiating or resolving inflammatory responses. mdpi.com Hydroxylated fatty acids, in particular, can serve as precursors to specialized pro-resolving mediators (SPMs). For instance, 14-hydroxydocosahexaenoic acid (14-HDHA), a structurally related omega-3 fatty acid, is a known precursor to maresins, a class of SPMs that actively resolve inflammation. nih.gov This suggests that this compound could potentially serve a similar role as a precursor to signaling molecules involved in immune regulation.

The immunomodulatory effects of hydroxylated fatty acids are highly dependent on their specific structure, particularly the position of the hydroxyl group. While the 3-hydroxy isomer of tetradecanoic acid is known to be a potent agonist of Toll-like receptors (TLRs) that promotes inflammation, the activities of the omega-hydroxy (14-hydroxy) version are distinct. smolecule.com Fatty acids can modulate immune responses through multiple mechanisms, including interactions with G protein-coupled receptors and transcription factors like NF-κB, which ultimately alters the production of inflammatory mediators. mdpi.com

Compound/ClassPotential Immunomodulatory RoleMechanismReference
This compoundPotential precursor to signaling mediators.Analogous to other omega-hydroxy fatty acids that form pro-resolving mediators (e.g., 14-HDHA). nih.gov
(R)-3-Hydroxytetradecanoic acidPro-inflammatory.Binds to TLR6 and activates NF-κB pathways, leading to pro-inflammatory cytokine secretion. smolecule.com
Fatty Acids (General)Modulation of immune responses.Interact with membrane receptors (e.g., TLRs, GPRs) and transcription factors (e.g., NF-κB). mdpi.com

Interaction with Toll-Like Receptor 4 (TLR4)

This compound is a crucial component of lipid A, the bioactive portion of lipopolysaccharide (LPS) found in the outer membrane of most Gram-negative bacteria. asm.orgplos.org The interaction between lipid A and the innate immune system is primarily mediated by the Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). asm.orgmdpi.com

The process of TLR4 activation begins when LPS is bound by LPS-binding protein (LBP) and transferred to CD14, which then presents the lipid A moiety to the TLR4/MD-2 complex. mdpi.com The lipid chains of lipid A, which can include this compound, insert into a hydrophobic pocket within the MD-2 protein. researchgate.net This binding event induces a conformational change that promotes the dimerization of the TLR4/MD-2 complex, bringing the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. biorxiv.org This dimerization is the critical step that initiates downstream signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and other mediators of the innate immune response. asm.org

The specific structure of lipid A, including the number and length of its fatty acid chains, significantly influences the strength of TLR4 activation. mdpi.com For instance, the lipid A from Burkholderia pseudomallei predominantly contains a mix of fatty acids including 3-hydroxytetradecanoic acid and 3-hydroxyhexadecanoic acid. asm.orgplos.org While hexa-acylated lipid A structures are generally potent activators of TLR4, variations such as tetra-acylated forms can act as antagonists. biorxiv.org The presence of hydroxylated fatty acids like this compound is a common feature in the lipid A structures recognized by TLR4. asm.orgresearchgate.net

Apoptosis Induction in Cellular Models

Omega-hydroxy fatty acids (ω-HFAs), a class of molecules that includes this compound, have been shown to induce apoptosis, or programmed cell death, in various cancer cell models. researchgate.net This pro-apoptotic activity highlights a potential mechanism for their anti-tumor effects.

Studies have demonstrated that the cytotoxic effects of ω-HFAs are linked to the induction of apoptosis. For example, treatment of human melanoma cells with ω-hydroxystearic acid and ω-hydroxypalmitic acid resulted in DNA laddering, a hallmark of apoptosis. researchgate.net The process was found to be dependent on both the dose of the compound and the duration of treatment. researchgate.net Further evidence for apoptosis was the observed activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net The structural features of these fatty acids, specifically the presence of a hydroxyl group at the omega (ω) position and a carboxyl group at the other end of the carbon chain, appear to be essential for their cytotoxic and pro-apoptotic effects. researchgate.net

Anti-tumor Activity in Specific Cell Lines

The pro-apoptotic capabilities of omega-hydroxy fatty acids translate to direct anti-tumor activity in specific cancer cell lines. Research has focused on their ability to inhibit growth and induce cytotoxicity in malignant cells.

One notable study investigated the effects of various ω-HFAs on the human melanoma cell line G361. researchgate.net Both ω-hydroxystearic acid (18 carbons) and ω-hydroxypalmitic acid (16 carbons) demonstrated significant, dose- and time-dependent growth-inhibiting and cytotoxic activities against these cells. researchgate.net The study indicated that an 18-carbon chain length was most effective. researchgate.net This research supports the anti-tumor potential of this class of fatty acids, including the 14-carbon variant, this compound. The findings from this and similar studies on other cancer cell lines, such as human lung adenosquamous carcinoma and adenocarcinoma cells, underscore the potential of ω-HFAs as cytotoxic agents against cancer. researchgate.net

Table 1: Anti-tumor Activity of Omega-Hydroxy Fatty Acids in a Specific Cell Line

Cell Line Compound Class Observed Effects Reference
G361 (Human Melanoma) Omega-Hydroxy Fatty Acids Growth inhibition, Cytotoxicity, Apoptosis induction (DNA laddering, Caspase-3 activation) researchgate.net
H596 (Human Lung Adenosquamous Carcinoma) Omega-Hydroxy Fatty Acids Apoptosis induction, Cytotoxicity researchgate.net
A549 (Human Lung Adenocarcinoma) Omega-Hydroxy Fatty Acids Apoptosis induction, Cytotoxicity researchgate.net

Derivatives and Analogues of 14 Hydroxytetradecanoic Acid: Synthesis and Research Applications

Chemical and Enzymatic Synthesis of Derivatives

The unique structure of 14-hydroxytetradecanoic acid, featuring both a terminal hydroxyl group and a carboxylic acid function, makes it a versatile platform for the synthesis of a variety of derivatives. These modifications are pursued to alter its physical properties, enhance its biological activity, or enable its use in larger polymeric structures. Both chemical and enzymatic methods are employed to create these novel compounds.

Chemically, the hydroxyl and carboxylic acid groups can undergo a range of reactions. smolecule.com Esterification, the reaction of the carboxylic acid with an alcohol or the hydroxyl group with a carboxylic acid, is a common modification. smolecule.com Furthermore, the terminal hydroxyl group can be oxidized to form an aldehyde or a dicarboxylic acid, while the carboxylic acid can be reduced to a primary alcohol, yielding a diol. smolecule.com

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. smolecule.comwur.nl Lipases are frequently used to catalyze esterification and transesterification reactions under mild conditions. wur.nl Hydroxylases can be used to introduce hydroxyl groups at specific positions on the fatty acid chain. smolecule.com Fermentation processes using genetically engineered microorganisms, such as Candida tropicalis, have been developed for the production of ω-hydroxy fatty acids, including this compound, from renewable feedstocks. acs.orgnih.govgoogle.com

Deuterium-Labeled Variants for Tracing Metabolic Pathways

Stable isotopes like deuterium (B1214612) (²H) are invaluable tools for tracing the metabolic fate of molecules in biological systems. nih.gov Deuterium-labeled this compound and its analogues can be synthesized to study their involvement in various metabolic pathways, particularly in lipid metabolism. nih.govsmolecule.com

The synthesis of these labeled compounds involves introducing deuterium atoms at specific positions within the molecule. For instance, [14,14,14-²H₃] 12-hydroxytetradecanoic acid was synthesized in a four-step process starting from 11-iodo-1-undecene, with deuterium being introduced via the reaction of an epoxy ester with (CD₃)₂CuLi. nih.gov Another example is the preparation of [13,14-²H₂] 11-hydroxytetradecanoic acid, which was achieved in six steps from 11-bromoundecanoic acid, where deuterium was introduced by the deuteration of a homoallyl alcohol using Wilkinson's catalyst. nih.gov These labeled molecules act as tracers, allowing researchers to follow their absorption, distribution, metabolism, and excretion without the use of radioactive materials. nih.gov

The primary application of these deuterated variants is in metabolic studies using mass spectrometry. nih.govsmolecule.com By introducing the labeled compound into a biological system, either in vivo or in vitro, researchers can track the appearance of the deuterium label in various metabolites, thereby elucidating the metabolic pathways and fluxes. nih.gov This technique has been particularly useful in studying fatty acid metabolism, including desaturation and elongation processes. nih.gov

Silylated Derivatives for Enhanced Biological Activity

Silylation, the introduction of a silyl (B83357) group (such as tert-butyldimethylsilyl), is a chemical modification strategy used in medicinal chemistry to alter the physicochemical properties of a molecule, including its lipophilicity, stability, and bioavailability. mdpi.comresearchgate.net This modification can lead to enhanced biological activity. mdpi.com

The synthesis of silylated derivatives of hydroxy fatty acids typically involves the reaction of the hydroxyl group with a silylating agent, like tert-butylchlorodimethylsilane, in the presence of a base such as imidazole. mdpi.com This has been demonstrated with the synthesis of methyl (R)-9-((tert-butyldimethylsilyl)oxy)octadecanoate from methyl-(9R)-9-hydroxystearate. mdpi.com

Research has shown that silylation can significantly impact the biological effects of hydroxy fatty acids. mdpi.com For example, while 9-hydroxystearic acid (9-HSA) exhibits anticancer activity, its silylated derivative showed increased potency in certain cancer cell lines. mdpi.comresearchgate.net This enhancement is attributed to the altered properties of the molecule, which may affect its interaction with biological targets. mdpi.com

Esterification and Oxidation/Reduction Products

The bifunctional nature of this compound allows for the creation of a diverse range of derivatives through esterification, oxidation, and reduction reactions. smolecule.com These modifications can be achieved through both chemical and enzymatic routes.

Esterification: This reaction can occur at either the carboxylic acid or the hydroxyl terminus. smolecule.com Reaction with an alcohol will form an ester at the carboxyl group, while reaction with a carboxylic acid will form an ester at the hydroxyl group. smolecule.com Lipase-catalyzed esterification is a common enzymatic method. wur.nl These ester derivatives are explored for various applications, including as monomers for polyesters. mdpi.com

Oxidation/Reduction: The terminal hydroxyl group of this compound can be oxidized to yield a 1,14-tetradecanedioic acid. smolecule.com Conversely, the carboxylic acid group can be reduced to a primary alcohol, resulting in 1,14-tetradecanediol. smolecule.com These reactions can be carried out using standard chemical reagents. For instance, hydroboration of methyl esters of fatty acids followed by oxidation can yield hydroxy acids and diols. eujournal.org

Poly(ω-hydroxytetradecanoic acid) and Bioplastics

This compound is a key monomer for the synthesis of poly(ω-hydroxytetradecanoic acid) (P(ω-OHC14)), a biodegradable polyester (B1180765) with potential applications as a bioplastic. acs.orgnih.gov This polymer is part of a larger class of materials derived from renewable resources, offering an alternative to petroleum-based plastics. acs.orgnih.govmdpi.com

Synthesis and Polymerization

The synthesis of P(ω-OHC14) is typically achieved through melt-condensation polymerization of ω-hydroxytetradecanoic acid or its methyl ester. acs.orgnih.gov This process involves heating the monomer in the presence of a catalyst, such as titanium tetraisopropoxide (Ti[OiPr]₄), to promote the formation of polyester chains. acs.orgnih.gov

The polymerization is often conducted in a two-stage process. The first stage is carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 200 °C), followed by a second stage at a higher temperature (e.g., 220 °C) under vacuum to facilitate the removal of condensation byproducts and drive the reaction towards higher molecular weights. acs.orgnih.gov The molecular weight of the resulting polymer can be controlled by varying the catalyst concentration, reaction time, and temperature. acs.orgnih.govresearchgate.net Studies have shown that increasing the catalyst concentration generally leads to an increase in the molecular weight of the polymer. acs.orgnih.govresearchgate.net

The monomer itself, methyl ω-hydroxytetradecanoic acid, can be produced through a fermentation process using an engineered strain of Candida tropicalis. acs.orgnih.govresearchgate.net This biocatalytic approach provides a renewable source for the monomer. acs.orgnih.govresearchgate.net

Application in Polylactide (PLA) Blends for Material Property Enhancement

Polylactide (PLA) is a widely used biodegradable thermoplastic derived from renewable resources like corn and sugarcane. researchgate.netkinampark.com However, its applications can be limited by its inherent brittleness and low impact toughness. kinampark.com Blending PLA with other polymers is a common strategy to enhance its mechanical properties. kinampark.com

Poly(ω-hydroxytetradecanoic acid) has been investigated as a bio-based blending partner for PLA to improve its flexibility and toughness. researchgate.netacs.org Reactive extrusion is a technique used to create these blends, where the two polymers are melt-mixed in the presence of a catalyst, such as titanium tetrabutoxide (Ti(OBu)₄), to promote transesterification reactions between the PLA and P(ω-OHC14) chains. researchgate.netacs.org This in-situ formation of PLA-b-P(ω-OHC14) copolymers at the interface between the two polymer phases improves adhesion and compatibility. researchgate.netacs.org

The inclusion of even small amounts of P(ω-OHC14) can lead to significant improvements in the mechanical properties of PLA. For example, the addition of just 5% P(ω-OHC14) to PLA through reactive extrusion has been shown to increase the elongation at break from 3% to 140% with only a minor decrease in the tensile modulus. acs.org Furthermore, blends containing 20% P(ω-OHC14) have demonstrated a 2.4-fold increase in impact strength compared to neat PLA. researchgate.netacs.org These enhanced properties are expected to broaden the range of applications for PLA-based materials. researchgate.netacs.org

Glycoside and Lipid A Analogues

This compound serves as a fundamental structural component in the synthesis and biosynthesis of complex glycoside and Lipid A analogues. These derivatives are subjects of significant research interest due to their diverse biological activities, ranging from surfactant properties to potent immunomodulatory effects. The hydroxyl group at the C-14 position provides a key site for glycosidic linkage, forming the basis for glycolipids like sophorolipids, while related hydroxytetradecanoic acid isomers are integral to the structure of Lipid A and its synthetic mimetics.

Role in Sophorolipid (B1247395) Production

Sophorolipids are microbially produced glycolipid biosurfactants known for their surface-active properties. researchgate.net They consist of a hydrophilic sophorose head, which is a disaccharide of two glucose molecules, linked via a glycosidic bond to a hydrophobic long-chain hydroxy fatty acid tail. researchgate.netgoogle.com The yeast Starmerella bombicola (formerly classified as Torulopsis apicola) is a primary producer of these compounds. researchgate.netpsu.edu

Research has shown that the structure of the fatty acid tail in sophorolipids can be influenced by the carbon source provided during fermentation. When C14 compounds are used as the substrate in fermentations with Torulopsis apicola, direct hydroxylation of the fatty acid chain occurs, leading to the production of both 13-hydroxy- and 14-hydroxytetradecanoic acids. researchgate.netcdnsciencepub.com These hydroxy fatty acids are then incorporated as the aglycone (hydrophobic) portion of the sophorolipid molecules. researchgate.netcdnsciencepub.com The resulting glycolipids are therefore glycosides of this compound. Sophorolipids are typically produced as a mixture of acidic (open-chain) and lactonic (cyclic) forms. google.com

Table 1: Structural Components of Sophorolipids Derived from C14 Substrates
ComponentDescriptionReference
Hydrophilic HeadSophorose (a β-1,2-linked disaccharide of glucose) researchgate.net
Hydrophobic Tail (Aglycone)This compound (or 13-Hydroxytetradecanoic acid) researchgate.netcdnsciencepub.com
Linkageβ-Glycosidic bond between the sophorose unit and the hydroxyl group of the fatty acid researchgate.net

Immunostimulatory Properties of Lipid A Analogues

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and is responsible for the potent immunostimulatory activity of LPS. nih.govbeilstein-journals.org The canonical structure of Lipid A features a bisphosphorylated β(1→6)-linked diglucosamine backbone acylated with multiple fatty acid chains. beilstein-journals.org (R)-3-hydroxytetradecanoic acid is a common and critical acyl component for the biological activity of Lipid A. tandfonline.com Synthetic analogues of Lipid A are developed to investigate the structure-activity relationship and to create derivatives with reduced toxicity but retained or modulated immunostimulatory effects, making them valuable as vaccine adjuvants. beilstein-journals.orggoogle.com

Research into synthetic Lipid A analogues incorporating hydroxytetradecanoic acid moieties has yielded significant insights into the structural requirements for immune activation.

Stereochemistry: The stereochemistry of the hydroxy fatty acid is crucial. A synthetic Lipid A analogue containing (S)-3-hydroxytetradecanoyl moieties instead of the natural (R)-isomers was found to exhibit slightly stronger interleukin-6 inducing activity in human monocytic cells compared to the natural-type Lipid A. oup.com

Acylation Pattern: The number and type of fatty acid chains significantly influence biological activity. beilstein-journals.orgnih.gov A disaccharide precursor containing four (R)-3-hydroxytetradecanoic acids at the 2,2' and 3,3' positions was identified as a potent immunostimulatory compound. beilstein-journals.org Studies on a series of synthetic analogues showed that a C-4' monophosphorylated disaccharide with both ester- and amide-bound (R)-3-hydroxytetradecanoic acids exhibited polyclonal B cell activation. nih.gov Generally, hexa-acylated Lipid As with acyl chains of 12-14 carbons are considered among the most potent agonists for the human Toll-like receptor 4 (TLR4)/MD-2 complex, which mediates the LPS response. nih.gov

Phosphorylation: The degree of phosphorylation also modulates activity. Comparisons of synthetic analogues with four to six acyl chains indicated that while inflammatory activity generally increased with phosphorylation, the ability to stimulate lymphocyte proliferation was less affected by the number of phosphate (B84403) groups. nih.gov

Table 2: Research Findings on Lipid A Analogues Containing Hydroxytetradecanoic Acid
Lipid A Analogue DescriptionKey Research FindingReference
Analogue with (S)-3-hydroxytetradecanoic acid (unnatural isomer)Exhibited slightly stronger interleukin-6 inducing activity than the natural (R)-isomer analogue. oup.com
Disaccharide precursor with four (R)-3-hydroxytetradecanoic acidsIdentified as the main immunostimulatory component in certain synthetic preparations. beilstein-journals.org
C-4' monophosphorylated disaccharide with (R)-3-hydroxytetradecanoic acids at all acyl positionsDemonstrated polyclonal B cell activation activity. nih.gov
General hexa-acylated Lipid A with C12-C14 acyl chainsIdentified as a potent agonist for the human TLR4/MD-2 receptor complex. nih.gov

Analytical Methodologies for 14 Hydroxytetradecanoic Acid Research

Separation and Detection Techniques

Effective analysis begins with the separation of 14-hydroxytetradecanoic acid from complex mixtures, followed by its sensitive detection. The primary techniques employed for this purpose are chromatography and spectroscopy.

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the low volatility of hydroxy fatty acids, derivatization is a mandatory step to convert them into more volatile forms, typically as methyl esters or trimethylsilyl (B98337) (TMS) ethers. psu.eduresearchgate.net The most common approach involves methanolysis to form fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS. uib.nonih.gov

In GC-MS analysis, the derivatized this compound is separated from other components on a capillary column. The choice of the column's stationary phase is critical for resolving isomers and other closely related fatty acids. uib.no Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For instance, in the analysis of lipid A from certain bacteria, 3-hydroxytetradecanoic acid, an isomer of this compound, is a characteristic component, and its detection by GC-MS is a key marker for endotoxins. psu.eduoup.com Research on recombinant E. coli has successfully used GC-MS to identify and quantify the production of various ω-hydroxy fatty acids, including this compound, from glucose. google.com

Table 1: Example of GC-MS column types used in fatty acid methyl ester (FAME) analysis

Column Name Stationary Phase Type Application
DB-5 (5%-Phenyl)-methylpolysiloxane General purpose, separation by boiling point
BPX70 High-cyanopropyl polysiloxane Separation of cis/trans FAME isomers
DB-225 (50%-Cyanopropylphenyl)-methylpolysiloxane Separation of FAMEs based on polarity
DB-23 (50%-Cyanopropyl)-methylpolysiloxane High polarity column for FAME separation

This table is illustrative and based on columns commonly used for FAME analysis as described in the literature. uib.no

High-performance liquid chromatography offers a powerful alternative to GC-MS, particularly for non-volatile or thermally labile compounds, where derivatization might not always be necessary. akjournals.comakjournals.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For fatty acids, reversed-phase columns (e.g., C8 or C18) are commonly used, where separation occurs based on hydrophobicity. akjournals.comtandfonline.com

Various detectors can be coupled with HPLC for the analysis of this compound. Since fatty acids lack a strong chromophore, UV detection is often not sensitive unless derivatization with a UV-absorbing tag is performed. akjournals.comtandfonline.com A more universal detector is the Evaporative Light Scattering Detector (ELSD), which is well-suited for lipids. akjournals.comakjournals.comresearchgate.net The ELSD nebulizes the column eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles. akjournals.comakjournals.com This technique has been successfully used for the separation and quantification of various hydroxy and epoxy fatty acids. researchgate.net

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). This combination allows for the direct analysis of underivatized hydroxy fatty acids. researchgate.netresearchgate.net HPLC-MS/MS methods have been developed for the quantitative determination of β-hydroxy fatty acids, providing high accuracy and low detection limits. researchgate.net

Table 2: HPLC Method Parameters for Hydroxy Fatty Acid Analysis

Parameter Example Condition Reference
Column Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm) akjournals.com
Mobile Phase Gradient elution with methanol (B129727) and 1% acetic acid in water akjournals.com
Flow Rate 1.2 mL/min akjournals.com
Detector Evaporative Light Scattering Detector (ELSD) akjournals.comresearchgate.net
Column Temp. 40 °C akjournals.com

This table presents example parameters from a published method for the analysis of 12-hydroxystearic acid, a related HFA, demonstrating a typical setup. akjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While less commonly used for routine quantification compared to chromatography, it is invaluable for the unambiguous identification of compounds and for characterizing their structure in a native state. akjournals.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a study of wax biopolymers from pine needles, a combination of 1D (¹H, ¹³C) and 2D NMR techniques (HSQC, HMBC, COSY) was used to analyze the polymer's structure. researchgate.net Upon hydrolysis, the wax yielded a mixture of ω-hydroxy fatty acids, including 12-hydroxydodecanoic acid, this compound, and 16-hydroxyhexadecanoic acid, in a 1:1:2 ratio. researchgate.net The complete assignment of carbonyl, α-, β-, and other methylene (B1212753) groups confirmed the polyester (B1180765) structure and identified its constituent monomers. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Quantification in Biological and Synthetic Samples

Accurate quantification of this compound is crucial for both biological research and industrial applications. Chromatographic methods, particularly GC-MS and HPLC, are the primary tools for this purpose.

Quantification is typically achieved by using an internal standard, a compound with similar chemical properties to the analyte that is added to the sample in a known amount at the beginning of the analytical procedure. nih.gov This helps to correct for any loss of analyte during sample preparation and analysis. Calibration curves are constructed by analyzing a series of standards of known concentrations, plotting the instrument response (e.g., peak area) against the concentration. psu.edunih.gov

In biological samples, such as from microbial fermentation, GC-MS is frequently used to quantify the production of this compound. For example, in a study using engineered E. coli to produce ω-hydroxy fatty acids from glucose, GC-MS analysis of the FAMEs was used to determine the titer of various products. google.com The results showed that different strains could produce significant amounts of ω-hydroxylated fatty acids, with this compound being a major product in some engineered strains. google.com

In synthetic samples, such as those from polymerization reactions, quantification ensures the purity of the monomer and characterizes the final polymer. acs.org HPLC-ELSD has been shown to provide a linear response for hydroxy fatty acids over a specific concentration range (e.g., 10 to 200 µg), making it suitable for quantitative analysis. researchgate.net

Table 3: Production of ω-Hydroxy Fatty Acids by Engineered E. coli (Strain stEP675) quantified by GC-MS

Compound Amount Produced (mg/L) Relative Abundance (%)
12-Hydroxydodecenoic acid 1.9 3%
12-Hydroxydodecanoic acid 10.9 16%
14-Hydroxytetradecenoic acid 5.4 8%
This compound 28.4 42%
16-Hydroxyhexadecenoic acid 10.1 15%
16-Hydroxyhexadecanoic acid 10.8 16%

Data derived from a patent describing the production of ω-hydroxy fatty acids in recombinant E. coli. google.com

Future Research Directions and Potential Academic Applications

In-depth Studies of Signaling Cascades

Following the identification of receptors, a logical next step is the detailed investigation of the downstream signaling cascades activated by 14-hydroxytetradecanoic acid. As a fatty acid derivative, it is hypothesized to play a role in lipid metabolism and cellular signaling. smolecule.com Research could focus on how the binding of this compound to its receptor triggers intracellular events, such as the activation of protein kinases, changes in second messenger concentrations (e.g., cAMP), and the subsequent regulation of gene expression. biorxiv.org For example, in the context of interspecies competition, understanding how S. aureus-produced hydroxy fatty acids impact the signaling pathways of Streptococcus pneumoniae could reveal novel antimicrobial strategies. biorxiv.org Advanced molecular and cellular biology techniques, including transcriptomics and proteomics, can be employed to map these intricate signaling networks.

Comparative Biochemical Analysis with Positional Isomers

The biological activity of hydroxy fatty acids is highly dependent on the position of the hydroxyl group along the carbon chain. researchgate.netoup.com A systematic comparative analysis of this compound with its various positional isomers would provide invaluable structure-activity relationship data. For example, studies on AM fungi have demonstrated that 2-hydroxytetradecanoic acid promotes hyphal branching, whereas 3-hydroxytetradecanoic acid has no such effect. researchgate.netoup.com Similarly, research on human cancer cell lines has shown that the antiproliferative activity of hydroxystearic acids varies significantly with the position of the hydroxyl group. nih.gov Such comparative studies, examining effects on cell proliferation, differentiation, and metabolic pathways, would help to pinpoint the structural features essential for specific biological functions.

Exploration of Ecological Communication and Inter-species Signaling

Hydroxy fatty acids are emerging as important molecules in ecological communication. researchgate.net They can act as signals in various interactions, including those between plants and fungi, and between different microbial species. researchgate.netjst.go.jp For instance, 2-hydroxytetradecanoic acid has been identified as a putative root exudate signal that stimulates hyphal branching in certain AM fungi, facilitating plant-fungus symbiosis. researchgate.net Furthermore, some bacteria produce 3-hydroxy fatty acids that can act as quorum-sensing molecules. ufs.ac.za Future research should delve deeper into the role of this compound and its isomers in these complex ecological networks. Investigating its influence on biofilm formation, microbial competition, and symbiotic relationships could have significant implications for agriculture and environmental science. nih.govmdpi.com

Advanced Biocatalytic Synthesis and Process Optimization

The production of specific hydroxy fatty acids through traditional chemical synthesis can be challenging and expensive. Biocatalysis, using enzymes or whole-cell systems, offers a more sustainable and efficient alternative. nih.govupf.edu Future research should focus on the discovery and engineering of novel enzymes, such as cytochrome P450 monooxygenases and fatty acid hydratases, for the regioselective and stereoselective hydroxylation of fatty acids. nih.govnih.gov Process optimization, including substrate feeding strategies, enzyme immobilization, and downstream processing, will be crucial for achieving high yields and purity. upf.edunih.gov The development of robust biocatalytic processes will not only facilitate further research into the biological activities of this compound but also pave the way for its potential commercial applications in bioplastics and other biomaterials. acs.orgacs.org

Q & A

Q. What are the optimal fermentation conditions for enhancing 14-Hydroxytetradecanoic acid yield in engineered Candida tropicalis strains?

  • Methodological Answer : Strain engineering of C. tropicalis (e.g., DP428 strain) via deletion of 16 genes in the ω-oxidation pathway (e.g., FAO and POX genes) prevents overoxidation to dicarboxylic acids, enabling accumulation of this compound. Use a substrate concentration of 200 g/L methyl tetradecanoate in fed-batch fermentation for 148 hours, achieving a final yield of 174 g/L. Monitor pH (6.5–7.0), temperature (30°C), and dissolved oxygen levels to optimize productivity .

Q. What analytical methods are recommended for quantifying this compound and its derivatives in microbial cultures?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with derivatization using BSTFA:TMS (99:1) at 90°C for 50 minutes. Use 15-hydroxypentadecanoic acid as an internal standard. Set GC parameters to: initial temperature 100°C (2 min), ramp to 200°C (40°C/min), hold for 1 min; ramp to 245°C (4°C/min), hold for 1 min; final ramp to 290°C (30°C/min). Calibrate with standard solutions (3.125–250 mg/L) .

Q. What natural sources contain this compound, and how is it extracted?

  • Methodological Answer : Found in Pinus roxburghii needle wax. Extract using Soxhlet apparatus with chloroform:methanol (2:1 v/v) for 8 hours. Confirm presence via thin-layer chromatography (TLC; silica gel plates, hexane:ethyl acetate 7:3) and validate using GC-MS .

Advanced Research Questions

Q. How does selective gene deletion in Candida tropicalis affect the metabolic flux toward this compound versus its dicarboxylic acid derivatives?

  • Methodological Answer : Deletion of CYP52A paralogs and ADH genes redirects flux toward ω-hydroxy acids by blocking secondary oxidation. Use ¹³C metabolic flux analysis (MFA) with labeled methyl tetradecanoate to quantify pathway activity. Compare intracellular NADH/NAD+ ratios via enzymatic assays to validate redox balance shifts .

Q. How can contradictory reports on substrate conversion efficiency between C12 and C14 hydroxy fatty acids be resolved in strain engineering?

  • Methodological Answer : C. tropicalis exhibits higher affinity for C14 substrates due to substrate-binding pocket specificity in CYP52A enzymes. Conduct competitive inhibition assays with C12 and C14 fatty acids. Use Michaelis-Menten kinetics (Km and Vmax) to compare enzymatic efficiency. Validate via CRISPR-Cas9 tuning of fatty acid transporter expression .

Q. What role do P450 enzymes play in the stereoselective hydroxylation of alkanes to this compound, and how can their activity be modulated?

  • Methodological Answer : CYP52A enzymes catalyze terminal (ω-) hydroxylation with >95% regioselectivity. Optimize activity by engineering cytochrome P450 reductase (CPR) coupling efficiency via codon-optimized co-expression. Use in vitro assays with purified enzymes and NADPH regeneration systems to quantify turnover rates. Apply directed evolution to enhance thermostability .

Q. How does OCT1 transporter activity influence the pharmacokinetics of this compound in mammalian cell models?

  • Methodological Answer : Human OCT1 overexpression increases intracellular uptake by 2.5-fold. Use HEK293 cells transfected with hOCT1 and measure extracellular-to-intracellular ratios via LC-MS/MS. Pre-treat cells with estradiol to enhance transporter sensitivity. Compare with murine OCT1 (mOCT1) to assess species-specific differences .

Data Contradiction Analysis

Q. Why do some studies report lower this compound yields despite using similar strain engineering strategies?

  • Methodological Answer : Discrepancies arise from variations in fermentation scale (lab vs. industrial bioreactors), substrate purity, and residual pathway activity due to incomplete gene knockout. Perform proteomics (e.g., LC-MS/MS) to verify enzyme absence. Replicate experiments under controlled conditions (e.g., dissolved O2 >30%, agitation speed 500 rpm) .

Q. Tables for Key Experimental Parameters

Parameter Optimal Value Reference
Substrate concentration200 g/L methyl tetradecanoate
Fermentation duration148 hours
GC-MS derivatization time50 minutes at 90°C
CYP52A enzyme turnover rate12.8 µmol/min/mg protein

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.